molecular formula C14H14N2O B1295272 N-Acetyl-1,2-diphenylhydrazine CAS No. 22293-38-5

N-Acetyl-1,2-diphenylhydrazine

Cat. No. B1295272
CAS RN: 22293-38-5
M. Wt: 226.27 g/mol
InChI Key: LFKFRELTJWUQLE-UHFFFAOYSA-N
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Description

N-Acetyl-1,2-diphenylhydrazine is a chemical compound that is related to the field of acetylated polyamines. Although the specific compound N-Acetyl-1,2-diphenylhydrazine is not directly mentioned in the provided papers, we can infer from the context that it is structurally related to the compounds discussed in the papers. For instance, N1-acetylspermidine is an acetylated polyamine that has been studied for its elevated levels in colonic tumors induced by 1,2-dimethylhydrazine (DMH), a procarcinogen . Similarly, N1-acetyl-5-aryl-3-(substituted styryl)pyrazolines are synthesized from related compounds and have been evaluated for their antimicrobial activities .

Synthesis Analysis

The synthesis of related acetylated compounds involves the reaction of hydrazine derivatives with other chemical agents. For example, N1-acetyl-5-aryl-3-(substituted styryl)pyrazolines are synthesized through cyclocondensation of 1,5-substituted diphenyl-1,4-pentadien-3-ones with hydrazine hydrate and acetic acid in ethanol . This process can be carried out using various methods, including conventional synthesis, mechano-chemical mixing, microwave-irradiation, and ultrasound-irradiation, in the presence of a solid support .

Molecular Structure Analysis

The molecular structure of acetylated compounds like N1-acetyl-5-aryl-3-(substituted styryl)pyrazolines is characterized by the presence of an acetyl group attached to a nitrogen atom in the hydrazine moiety. The compounds have been characterized by elemental analyses and spectral data, including infrared (IR), proton magnetic resonance (PMR), and fast atom bombardment mass spectrometry (FAB-mass) .

Chemical Reactions Analysis

The chemical reactions involving acetylated polyamines typically include acetylation, where an acetyl group is transferred to a nitrogen atom of a polyamine. In the context of the provided papers, the acetylation is part of the cyclocondensation reaction used to synthesize the pyrazoline derivatives . The reactivity of these compounds can be further studied to understand their interactions with biological systems, as seen in the case of N1-acetylspermidine, which is a marker for colon cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylated compounds are influenced by their molecular structure. The presence of the acetyl group can affect the compound's solubility, boiling point, and stability. The synthesized N1-acetyl-5-aryl-3-(substituted styryl)pyrazolines have been evaluated for their antibacterial and antifungal activities, indicating that these compounds interact with biological systems and have potential therapeutic applications . The specific physical and chemical properties of N-Acetyl-1,2-diphenylhydrazine would need to be determined through experimental studies similar to those conducted on related compounds.

Safety And Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Future Directions

Future versions of the NIST Chemistry WebBook site may rely on reaction search pages in place of the enumerated reaction displays seen below . This suggests that future research could focus on developing more efficient ways to search for reactions involving specific species.

properties

IUPAC Name

N,N'-diphenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(17)16(14-10-6-3-7-11-14)15-13-8-4-2-5-9-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKFRELTJWUQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176840
Record name N-Acetyl-1,2-diphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Acetyl-1,2-diphenylhydrazine

CAS RN

22293-38-5
Record name N-Acetyl-1,2-diphenylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylhydrazobenzene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86543
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Record name N-Acetyl-1,2-diphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-1,2-diphenylhydrazine
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